molecular formula C14H13BrO B7859466 3-Bromobenzyl-(3-methylphenyl)ether

3-Bromobenzyl-(3-methylphenyl)ether

Cat. No.: B7859466
M. Wt: 277.16 g/mol
InChI Key: DKUJQWFXVJDTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzyl-(3-methylphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the meta position and a 3-methylphenyl ether moiety. Brominated ethers are known for their stability and reactivity in cross-coupling reactions, making them valuable in constructing complex aromatic systems .

Properties

IUPAC Name

1-bromo-3-[(3-methylphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUJQWFXVJDTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromobenzyl-(3-methylphenyl)ether, a compound with the chemical formula C15H15BrO, has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings, including case studies and data tables that highlight its significance in pharmacological applications.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 15852-73-0
  • Molecular Formula: C15H15BrO

Synthesis:
The synthesis of this compound typically involves a nucleophilic substitution reaction where bromobenzyl derivatives react with phenolic compounds. Various synthetic routes have been reported, often emphasizing the use of mild reaction conditions to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in cancer research and enzyme inhibition studies.

Anticancer Activity

Several studies have focused on the compound's anticancer properties. For instance:

  • In Vitro Studies: The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer cells. In these studies, the compound's IC50 values were reported to be in the low micromolar range, indicating potent activity against these cells .
  • Mechanism of Action: The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics, similar to known chemotherapeutic agents like colchicine. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression:

  • Cholecystokinin-B Receptor (CCK-BR): Research has demonstrated that derivatives of this compound can act as antagonists for CCK-BR, which is implicated in pancreatic cancer growth. The binding affinity was measured with IC50 values ranging from 0.2 to 975 nM .

Case Studies

  • Study on MCF-7 Cells:
    • Objective: To evaluate the antiproliferative effect of this compound.
    • Results: The compound showed an IC50 value of approximately 25 nM, indicating significant growth inhibition compared to control treatments.
    • Conclusion: The results suggest potential for further development as an anticancer agent.
  • Inhibition of CCK-BR:
    • Objective: To assess the inhibitory effects of various derivatives on CCK-BR.
    • Results: Compounds derived from this compound demonstrated promising inhibitory activity against gastric acid secretion.
    • Conclusion: These findings support the potential therapeutic applications in managing gastric disorders related to CCK-BR activity.

Data Table Summary

Biological ActivityCell Line/TargetIC50 (nM)Reference
AntiproliferativeMCF-7~25
CCK-BR InhibitionPancreatic Cancer Cells0.2 - 975

Scientific Research Applications

Organic Synthesis

3-Bromobenzyl-(3-methylphenyl)ether serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic chemistry.

Synthetic Routes

The synthesis typically involves:

  • Bromination of Benzyl Alcohol : This step introduces the bromine atom.
  • Etherification : Reaction with 3-methylphenol to form the ether linkage.

Reactions

  • Substitution Reactions : The bromine can be replaced by nucleophiles like amines or thiols.
  • Oxidation and Reduction : The methoxy group can be oxidized or the ether can be reduced to a hydroxyl group.

Material Science

In material science, this compound is utilized in the development of polymers and advanced materials. Its unique properties enable the creation of materials with specific functionalities.

Applications

  • Polymer Development : Used as a monomer in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.
  • Advanced Coatings : Its reactivity allows for modifications that improve adhesion and durability of coatings.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a pharmacophore in drug design. Its structure allows it to interact with biological macromolecules, leading to various biological activities.

Biological Activities

  • Antimicrobial Properties : Research indicates efficacy against bacteria like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.
Compound NameTarget MicroorganismsMIC (µg/mL)
This compoundE. coli, S. aureus32
4-Methoxybenzyl chlorideCandida albicans16
4-Bromobenzyl-(4-methoxyphenyl)etherPseudomonas aeruginosa64
  • Anticancer Activity : Compounds related to this ether have demonstrated significant antiproliferative effects on cancer cell lines, including MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM.

Case Study: Antiproliferative Effects

A study evaluated benzyl ethers on MCF-7 cells, revealing that certain derivatives inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism suggests potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Brominated Ethers

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
3-Bromobenzyl-(3-methylphenyl)ether* C₁₄H₁₃BrO 277.16 (calc.) Br (meta), CH₃ (meta) High steric hindrance, moderate polarity
3-Bromobenzyl-(3-fluorophenyl)ether C₁₃H₁₀BrFO 281.12 Br (meta), F (meta) Enhanced dipole interactions
3-Bromobenzyl-(4-tert-butylphenyl)ether C₁₇H₁₉BrO 319.24 Br (meta), tert-butyl (para) High thermal stability
BDE-2 (3-Bromodiphenyl ether) C₁₂H₉BrO 249.10 Br (meta) Environmental persistence
Benzyl 3-bromopropyl ether C₁₀H₁₃BrO 229.12 Br (aliphatic chain) Flexible, oxidation-prone

*Calculated based on structural analogs.

Table 2: Substituent Effects on Reactivity and Stability

Substituent Electronic Effect Steric Effect Example Compound Impact on Reactivity
-CH₃ (methyl) Weakly donating Moderate This compound Stabilizes intermediates in SNAr
-F (fluorine) Strongly withdrawing Low 3-Bromobenzyl-(3-fluorophenyl)ether Accelerates electrophilic substitution
-Cl (chlorine) Withdrawing Moderate 3-Bromobenzyl-(2,3-dichlorophenyl)ether Increases oxidative resistance
-tert-butyl Neutral High 3-Bromobenzyl-(4-tert-butylphenyl)ether Reduces reaction rates in coupling

Preparation Methods

Solvent Selection and Reaction Efficiency

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK2CO3\text{K}_2\text{CO}_3851078
THFNaOH\text{NaOH}651465
AcetonitrileNaH\text{NaH}701282

Observations:

  • DMF\text{DMF} outperforms tetrahydrofuran (THF\text{THF}) due to superior solvation of ionic intermediates.

  • Sodium hydride (NaH\text{NaH}) in acetonitrile achieves higher yields but requires careful moisture control.

Impact of Base on Byproduct Formation

Strong bases like NaH\text{NaH} minimize hydrolysis of 3-bromobenzyl bromide but may lead to elimination byproducts. Weaker bases like K2CO3\text{K}_2\text{CO}_3 reduce elimination but necessitate longer reaction times.

Advanced Purification Techniques

Column Chromatography

Post-reaction mixtures are purified using silica gel chromatography with ethyl acetate/hexane (1:4 v/v) as the eluent. This removes unreacted phenol and dimeric ethers.

Purity Outcomes:

  • Initial purity of 75–80% improves to >98% after chromatography.

Recrystallization

Alternative purification via recrystallization in ethanol/water (7:3 v/v) yields crystals with 95–97% purity, suitable for industrial applications.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for bromination and etherification, reducing reaction times by 40% and improving yields to 88%.

Parameters for Flow Systems:

  • Residence time: 20 minutes per step.

  • Temperature control: ±2°C precision.

Green Chemistry Approaches

Solvent-free reactions using microwave irradiation (300 W, 100°C) achieve 80% yield in 3 hours, minimizing waste generation.

Challenges and Mitigation Strategies

Hydrolysis of 3-Bromobenzyl Bromide

Exposure to moisture leads to hydrolysis, forming 3-bromobenzyl alcohol. Strategies include:

  • Strict anhydrous conditions via nitrogen purging.

  • Use of molecular sieves (4Å) in the reaction mixture.

Regioselectivity in Etherification

Competing reactions at the benzyl position are avoided by using sterically hindered bases like K2CO3\text{K}_2\text{CO}_3, which favor attack at the primary carbon.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR}: Peaks at δ 7.4–7.2 (aromatic protons), δ 4.5 (methylene group), δ 2.3 (methyl group).

  • 13C NMR^{13}\text{C NMR}: Signals at 152 ppm (ether oxygen), 35 ppm (methylene carbon).

Mass Spectrometry

Molecular ion peak at m/zm/z 277.16 (C14H13BrO+\text{C}_{14}\text{H}_{13}\text{BrO}^+) confirms the molecular formula .

Q & A

Q. What are the recommended synthetic routes for 3-Bromobenzyl-(3-methylphenyl)ether, and how can purity be optimized?

Answer: The compound is synthesized via Williamson ether synthesis , where 3-bromobenzyl bromide reacts with 3-methylphenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥95% purity. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to commercial standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR (CDCl₃) identify substituent positions via characteristic shifts (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical MW: 277.12 g/mol) and fragmentation patterns .
  • FT-IR : Ether linkage (C-O-C) is confirmed by a strong stretch at ~1250 cm⁻¹ .

Q. How should researchers handle storage and stability considerations for this compound?

Answer: Store under inert gas (N₂/Ar) at 2–4°C in amber glass vials to prevent photodegradation. Stability tests (TGA/DSC) indicate decomposition above 200°C, suggesting compatibility with high-temperature reactions below this threshold .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer: The bromine substituent enables Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Key parameters include:

  • Solvent system: 1,2-dimethoxyethane/water (3:1) .
  • Temperature: 80–100°C for 12–24 hours.
  • Monitoring by TLC or GC-MS ensures complete conversion. Side products (e.g., debrominated ether) are minimized by optimizing Pd loading (1–2 mol%) .

Q. How can environmental persistence and degradation pathways of this compound be studied?

Answer:

  • Hydrolytic Degradation : Conduct pH-dependent studies (pH 4–10) at 25–50°C, analyzing products via LC-MS. The ether bond is stable in neutral conditions but cleaves under acidic/basic conditions .
  • Photodegradation : Use UV irradiation (λ = 254–365 nm) in aqueous/organic solvents. Identify intermediates (e.g., phenolic derivatives) using HRMS and compare to reference standards like 4-Bromophenyl phenyl ether .

Q. How should contradictory data on solubility and partition coefficients (log P) be resolved?

Answer:

  • Experimental Replication : Use the shake-flask method with HPLC-UV quantification across solvents (e.g., water, octanol) at controlled temperatures (20–25°C) .
  • Computational Validation : Apply COSMO-RS or QSAR models to predict log P and compare with experimental values. Discrepancies >0.5 log units warrant re-evaluation of solvent purity or measurement protocols .

Q. What strategies mitigate interference from byproducts during analytical quantification?

Answer:

  • Chromatographic Separation : Use GC-MS with a DB-5MS column (30 m × 0.25 mm) and a temperature gradient (50°C to 300°C at 10°C/min). Co-eluting peaks are resolved via MRM (multiple reaction monitoring) .
  • Sample Pretreatment : Solid-phase extraction (SPE) with C18 cartridges removes hydrophobic impurities. Recovery rates (>90%) are validated using spiked matrices .

Methodological Considerations for Data Contradictions

  • Triangulation : Combine HPLC, NMR, and computational data to confirm structural assignments .
  • Error Analysis : Quantify instrument precision (e.g., %RSD for retention times) and batch-to-batch variability in synthesis .
  • Literature Benchmarking : Compare results with structurally analogous compounds (e.g., 3-Bromodiphenyl ether) to identify trends in reactivity or stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.